molecular formula C29H31IN2O4 B11931416 (2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid

(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid

Cat. No.: B11931416
M. Wt: 598.5 g/mol
InChI Key: VHLWXEPQCNQPNC-CNZCJKERSA-N
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Description

(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes an azabicyclo[2.2.2]octane core, a benzhydryl group, and an iodophenylmethyl substituent. The presence of oxalic acid as a counterion further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps, including the formation of the azabicyclo[2.2.2]octane core, introduction of the benzhydryl group, and attachment of the iodophenylmethyl substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-benzhydryl-N-[(2-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
  • (2R,3R)-2-benzhydryl-N-[(2-bromophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
  • (2R,3R)-2-benzhydryl-N-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Uniqueness

The uniqueness of (2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine lies in its iodophenylmethyl substituent, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for specific applications where iodine’s presence is crucial.

Properties

Molecular Formula

C29H31IN2O4

Molecular Weight

598.5 g/mol

IUPAC Name

(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid

InChI

InChI=1S/C27H29IN2.C2H2O4/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21;3-1(4)2(5)6/h1-14,22,25-27,29H,15-19H2;(H,3,4)(H,5,6)/t26-,27-;/m1./s1

InChI Key

VHLWXEPQCNQPNC-CNZCJKERSA-N

Isomeric SMILES

C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I.C(=O)(C(=O)O)O

Canonical SMILES

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I.C(=O)(C(=O)O)O

Origin of Product

United States

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